5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride
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Overview
Description
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C9H5D6N3O•HCl and a molecular weight of 219.7 .
Synthesis Analysis
The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves complex chemical reactions . The process is strictly controlled to ensure product quality . The compound is available in bulk and can be customized according to specific structural needs .Molecular Structure Analysis
The molecular structure of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is represented by the canonical SMILES string: CN1C2=C (C=C (C=C2)N)N (C1=O)C.Cl . The InChI string representation is: InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6 (10)5-8 (7)12 (2)9 (11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride include its molecular weight (219.7) and molecular formula (C9H5D6N3O•HCl) . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Studies and Chemical Properties
A range of substituted benzimidazolyl-benzoic/salicylic acids was synthesized, including compounds structurally similar to 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride. These compounds were further modified to create novel benzimidazolopeptide derivatives. The synthesized compounds displayed moderate to good antimicrobial and anthelmintic activity against various strains, showcasing the potential of benzimidazole derivatives in antimicrobial and anthelmintic applications (Dahiya & Pathak, 2007).
Molecular Magnetism
Benzimidazole-based nitroxide radicals, related to the structure of interest, were synthesized and their magnetic properties were investigated. These molecules form dimeric pairs with hydrogen bond donors and acceptors, displaying antiferromagnetic exchange coupling. This study highlights the role of hydrogen bonds in the magnetic properties of benzimidazole-based organic materials, which might be relevant for the design of novel magnetic materials (Ferrer et al., 2001).
Drug Discovery and Therapeutics
Research on benzimidazolone derivatives, which share a common benzimidazole moiety with 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride, revealed significant potential in drug discovery. A series of benzimidazolone inhibitors targeting the protein–protein interaction between BCL6 and its co-repressors were synthesized. Some of these compounds were found to cause rapid degradation of BCL6, offering insights into the therapeutic targeting of protein–protein interactions for the treatment of diseases such as lymphoma (Bellenie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIOVMOCOYLKU-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N(C1=O)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride |
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